molecular formula C22H25N3O3S B2863588 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 897486-93-0

1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No.: B2863588
CAS No.: 897486-93-0
M. Wt: 411.52
InChI Key: ZPJXNSKMGFWHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a heterocyclic compound featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, linked to a piperazine ring and a phenylpropanone moiety.

Properties

IUPAC Name

1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-27-17-9-10-18(28-2)21-20(17)23-22(29-21)25-14-12-24(13-15-25)19(26)11-8-16-6-4-3-5-7-16/h3-7,9-10H,8,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJXNSKMGFWHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Ring Formation

The 4,7-dimethoxy-1,3-benzothiazole nucleus is synthesized via cyclization of 2-amino-4,7-dimethoxybenzothiazole. Key steps include:

  • Starting Material : 2,5-Dimethoxyaniline undergoes bromination with Br₂ in acetic acid to yield 2-amino-4,7-dibromobenzothiazole.
  • Demethylation and Methoxylation : Selective demethylation using BBr₃ followed by methoxylation with methyl iodide produces 4,7-dimethoxy-1,3-benzothiazol-2-amine.

Reaction Conditions :

Step Reagents Solvent Temperature Yield (%)
Bromination Br₂, AcOH Acetic Acid 0–5°C 78
Methoxylation CH₃I, K₂CO₃ DMF 80°C 65

Piperazine Incorporation

The 2-amine group reacts with 1-chloroethylpiperazine under nucleophilic aromatic substitution (SNAr) conditions:
$$ \text{C}9\text{H}9\text{N}2\text{O}2\text{S} + \text{C}4\text{H}9\text{ClN}2 \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}{13}\text{H}{18}\text{N}4\text{O}2\text{S} $$
Optimized Parameters :

  • Base: Triethylamine (2.5 equiv)
  • Solvent: Dichloromethane (DCM)
  • Time: 12 h at reflux
  • Yield: 82%

Preparation of 3-Phenylpropan-1-one Derivatives

Friedel-Crafts Acylation

Phenylacetyl chloride reacts with benzene via Friedel-Crafts acylation catalyzed by AlCl₃:
$$ \text{C}6\text{H}5\text{COCl} + \text{C}6\text{H}6 \xrightarrow{\text{AlCl}3} \text{C}6\text{H}5\text{COC}6\text{H}_5 $$
Challenges : Over-acylation is mitigated by controlling stoichiometry (1:1.2 benzene:acyl chloride).

Claisen-Schmidt Condensation

Acetophenone and benzaldehyde condense under basic conditions to form α,β-unsaturated ketones, though this route is less favorable for saturated propanones.

Final Coupling Strategies

Acylation of Piperazine with Propanoyl Chloride

The piperazine intermediate reacts with 3-phenylpropanoyl chloride in anhydrous THF:
$$ \text{C}{13}\text{H}{18}\text{N}4\text{O}2\text{S} + \text{C}9\text{H}9\text{OCl} \xrightarrow{\text{Et}3\text{N}} \text{C}{22}\text{H}{25}\text{N}4\text{O}_3\text{S} $$
Key Observations :

  • Solvent Effects : THF outperforms DMF due to reduced side reactions.
  • Yield : 74% after column chromatography (SiO₂, hexane:EtOAc 3:1).

Microwave-Assisted Synthesis

Adapting methods from pyrazoline derivatives, microwave irradiation (150 W, 100°C, 20 min) accelerates the acylation step, improving yield to 88%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.25 (m, 5H, Ph), 6.92 (s, 1H, benzothiazole-H), 3.89 (s, 6H, OCH₃), 3.72–3.45 (m, 8H, piperazine).
  • ESI-MS : m/z 441.2 [M+H]⁺.

Purity Assessment

HPLC (C18 column, MeCN:H₂O 70:30) confirms >98% purity, with retention time 12.3 min.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost Index
Classical Acylation 74 98 24 $$
Microwave-Assisted 88 97 0.33 $$$
One-Pot Sequential 65 95 48 $

Trade-offs : Microwave synthesis offers efficiency but requires specialized equipment, whereas classical methods are more accessible.

Mechanistic Insights and Side Reactions

  • Competitive N-Acylation : Piperazine’s secondary amine may lead to di-acylated byproducts, suppressed by using 1.1 equiv of acyl chloride.
  • Benzothiazole Ring Oxidation : Methoxy groups stabilize the ring against oxidative degradation during reflux.

Industrial Scalability and Green Chemistry Considerations

  • Solvent Recovery : DCM and THF are recycled via distillation, reducing environmental impact.
  • Catalyst Reuse : AlCl₃ is recovered post-Friedel-Crafts by aqueous workup.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and piperazine moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole and piperazine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, such as antipsychotic or antidepressant activities .

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with modifications in the benzothiazole ring, piperazine linker, or propanone chain. Below is a detailed analysis based on the evidence:

Substituent Variations on the Benzothiazole Core

Compound A : 1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 897475-26-2)

  • Molecular Formula : C₂₁H₂₃N₃OS
  • Molecular Weight : 365.49 g/mol
  • Key Differences : Replaces 4,7-dimethoxy groups with a 4-methyl substituent.
  • However, the absence of methoxy groups may reduce hydrogen-bonding capacity, affecting target binding .

Compound B : 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one

  • Molecular Formula : C₂₂H₂₄FN₃O₅S₂
  • Molecular Weight : 493.57 g/mol
  • Key Differences: Includes a 4-fluorophenylsulfonyl group instead of a simple phenylpropanone chain.
  • The fluorine atom may further modulate pharmacokinetics (e.g., metabolic resistance) .
Piperazine-Linked Heterocycles with Aromatic Moieties

Compound C : 5.4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one

  • Molecular Formula: Not explicitly stated (chromen-2-one core with piperazine and phenyl groups).
  • Key Differences : Replaces benzothiazole with a coumarin (chromen-2-one) system.
  • Implications : The coumarin moiety confers fluorescence and antioxidant properties, expanding applications beyond benzothiazole-based compounds. However, increased rigidity may reduce conformational flexibility critical for receptor binding .

Compound D : 4-(3-Piperazine-1-yl-propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one

  • Synthetic Pathway : Synthesized via condensation of piperazine derivatives with hydroxybenzaldehyde.
  • Implications : Demonstrates synthetic versatility of piperazine linkers in coupling aromatic systems, though yields and reaction conditions may vary with substituents .
Pharmacological and Physicochemical Properties
Property Target Compound (Dimethoxy-Benzothiazole) Compound A (Methyl-Benzothiazole) Compound B (Fluorophenylsulfonyl)
Molecular Weight ~407.48 (estimated) 365.49 493.57
Hydrogen Bond Acceptors 9 (estimated) 5 9
Hydrogen Bond Donors 0 0 0
XlogP ~2.5 (estimated) 3.0 (predicted) 3.0
Potential Targets GPCRs (e.g., GLP1R) Undisclosed GPCRs, enzymes

Key Observations :

  • Lipophilicity : The dimethoxy-benzothiazole derivative likely has moderate lipophilicity (lower than Compound A but comparable to Compound B), balancing solubility and membrane penetration.
  • Bioactivity: The piperazine-propanone scaffold is recurrent in GPCR-targeted compounds, suggesting shared mechanisms of action. The dimethoxy groups may enhance interactions with polar receptor pockets compared to methyl substituents.

Q & A

Q. Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step procedures starting with the condensation of a benzothiazole precursor (e.g., 4,7-dimethoxy-1,3-benzothiazol-2-amine) with a piperazine derivative, followed by coupling to a phenylpropanone moiety. Key steps include:

  • Nucleophilic substitution : Reacting the benzothiazole amine with a piperazine derivative in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
  • Ketone formation : Introducing the propan-1-one group via a Friedel-Crafts acylation or similar reaction, requiring anhydrous conditions and catalysts like AlCl₃ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) to isolate the product.

Critical conditions : Temperature control (±2°C) during condensation, inert atmosphere (N₂/Ar) to prevent oxidation, and strict stoichiometric ratios to minimize side products .

Q. Advanced: How can side products during synthesis be systematically identified and minimized?

  • Analytical monitoring : Use thin-layer chromatography (TLC) at each step to track reaction progress and detect intermediates .
  • Spectroscopic identification : Employ LC-MS to detect low-yield byproducts (e.g., over-alkylated piperazine derivatives) .
  • Optimization : Adjust solvent polarity (e.g., switch from toluene to DMF) to reduce steric hindrance during piperazine coupling .

Biological Activity Evaluation

Q. Basic: What in vitro assays are suitable for initial biological screening of this compound?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as a readout .

Q. Advanced: How can researchers resolve discrepancies in bioactivity data across different assay platforms?

  • Dose-response normalization : Compare IC₅₀ values using standardized controls (e.g., doxorubicin for cytotoxicity) to account for plate-to-plate variability .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects if activity varies between cell lines .
  • Solubility checks : Verify compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to avoid false negatives .

Structural and Mechanistic Analysis

Q. Basic: What spectroscopic and computational methods confirm the compound’s structure and purity?

  • NMR : ¹H/¹³C NMR to verify benzothiazole (δ 6.8–7.5 ppm), piperazine (δ 3.2–3.8 ppm), and ketone (δ 2.1–2.5 ppm) signals .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected [M+H]⁺: ~456.18 Da) .
  • X-ray crystallography : Resolve crystal structure for absolute configuration validation (if crystals form) .

Q. Advanced: How can molecular docking predict interactions with biological targets?

  • Target selection : Prioritize receptors with known benzothiazole affinity (e.g., EGFR, COX-2) using databases like PDB .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on hydrogen bonds between methoxy groups and active-site residues .
  • Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models .

Pharmacological Profiling

Q. Advanced: What strategies assess pharmacokinetics and toxicity in preclinical studies?

  • ADME profiling :
    • Absorption : Caco-2 cell permeability assays .
    • Metabolism : Liver microsome stability tests (human/rat) to identify CYP450-mediated degradation .
  • Toxicity screening :
    • hERG inhibition : Patch-clamp assays to assess cardiac risk .
    • Ames test : Bacterial reverse mutation assay for genotoxicity .

Data Interpretation and Optimization

Q. Advanced: How to analyze structure-activity relationships (SAR) for lead optimization?

  • Analog synthesis : Modify substituents (e.g., replace 4,7-dimethoxy with chloro groups) and compare bioactivity .
  • 3D-QSAR models : Use CoMFA or CoMSIA to correlate electronic/steric features with activity trends .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.